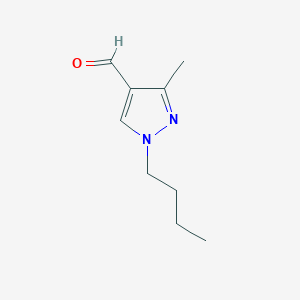
1-丁基-3-甲基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
科学研究应用
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules
准备方法
The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and concentrated hydrochloric acid to adjust the pH to around 2.5. The reaction mixture is then heated under reflux for several hours. After the reaction is complete, the product is isolated by adjusting the pH to around 13 using a sodium hydroxide solution, followed by recrystallization from n-propanol .
化学反应分析
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
作用机制
The mechanism of action of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
相似化合物的比较
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the butyl group, which may affect its solubility and reactivity.
1-Butyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and biological activity.
1-Butyl-3-methyl-1H-pyrazole:
These comparisons highlight the unique structural features of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde that contribute to its distinct chemical and biological properties.
生物活性
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, where appropriate hydrazones are reacted with phosphorus oxychloride and dimethylformamide. This method allows for the introduction of various substituents that can enhance biological activity.
Biological Activity Overview
Numerous studies have documented the biological activities associated with pyrazole derivatives, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. The following sections provide a detailed examination of these activities specifically related to 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole structures have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde | E. coli | 32 µg/mL |
| 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | S. aureus | 16 µg/mL |
| 5-Chloro-1H-pyrazole derivatives | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds are significant, particularly in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Studies have shown that derivatives can reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .
Case Study:
In a study involving carrageenan-induced paw edema in rats, treatment with 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde resulted in a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
The antitumor properties of pyrazole compounds are particularly noteworthy. Research has demonstrated that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth by interfering with microtubule assembly .
Table 2: Antitumor Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde | MDA-MB-231 (breast cancer) | 15.0 |
| 7d (pyrazole derivative) | HepG2 (liver cancer) | 20.5 |
| 10c (pyrazole derivative) | A549 (lung cancer) | 12.0 |
The mechanisms underlying the biological activities of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde include:
属性
IUPAC Name |
1-butyl-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-11-6-9(7-12)8(2)10-11/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWRJLYBFSPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














